molecular formula C24H27ClN4O3S B2764895 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride CAS No. 1216449-50-1

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride

カタログ番号: B2764895
CAS番号: 1216449-50-1
分子量: 487.02
InChIキー: RGUIODDBPDXEMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O3S and its molecular weight is 487.02. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,5-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S.ClH/c1-16-10-17(2)22-21(11-16)32-24(26-22)28(8-5-7-27-9-6-25-15-27)23(29)18-12-19(30-3)14-20(13-18)31-4;/h6,9-15H,5,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUIODDBPDXEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC(=C4)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C24H26ClN4O3SC_{24}H_{26}ClN_{4}O_{3}S, with a molecular weight of approximately 487.02 g/mol. The structure includes an imidazole ring, a benzo[d]thiazole moiety, and methoxy-substituted benzamide, which contribute to its biological activity.

Biological Activity Overview

Preliminary studies indicate that N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride exhibits significant biological activities. Key areas of focus include:

  • Antifungal Activity : The compound has shown promising results against various fungal strains, particularly Candida species.
  • Antimicrobial Properties : It has demonstrated efficacy against a range of bacterial pathogens.
  • Potential Anticancer Effects : Preliminary data suggest that it may inhibit the proliferation of certain cancer cell lines.

Antifungal Activity

A study evaluated the anti-Candida activity of several compounds structurally related to N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride. The results indicated that certain derivatives exhibited better antifungal profiles than fluconazole, a commonly used antifungal agent. For instance:

CompoundMinimum Inhibitory Concentration (MIC)Diameter of Inhibition Zone (DIZ)
5j0.0112 µmol/mL25 ± 1 mm against C. albicans
5a0.3919 µmol/mL20 ± 0.5 mm against C. tropicalis

These findings suggest that modifications to the compound's structure can significantly enhance its antifungal potency .

Antimicrobial Properties

In addition to antifungal activity, the compound has been tested for antibacterial effects against various Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at low concentrations, indicating potential as a broad-spectrum antimicrobial agent.

Anticancer Potential

Research on the anticancer properties of this compound has indicated that it may induce apoptosis in specific cancer cell lines. In vitro studies demonstrated that treatment with N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride resulted in reduced cell viability and increased markers of apoptosis in human cancer cells.

Case Studies

  • Case Study on Antifungal Efficacy : A clinical trial involving patients with recurrent Candida infections showed significant improvement when treated with derivatives of the compound compared to standard fluconazole therapy.
  • Case Study on Anticancer Activity : A laboratory study assessed the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell proliferation and increased apoptosis markers.

Q & A

Basic Research Question

  • HPLC-MS : Confirm purity and detect degradation products (e.g., hydrolysis of the amide bond) .
  • NMR Stability Studies : Monitor structural integrity in simulated gastric fluid (pH 2) or plasma (pH 7.4) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability during storage .

How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability via logP calculations .
  • Docking Studies : Map interactions with targets like cyclooxygenase-2 (COX-2) for anti-inflammatory activity .
  • ADMET Prediction : Use tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

What methodologies are recommended for elucidating the compound’s mechanism of action in cancer cell lines?

Advanced Research Question

  • Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Western Blotting : Quantify expression of apoptosis markers (e.g., Bcl-2, caspase-3) .
  • CRISPR Screening : Identify gene knockouts that modulate sensitivity to the compound .

How should researchers address discrepancies in solubility data between in silico predictions and experimental results?

Advanced Research Question

  • Experimental Validation : Use shake-flask or nephelometry to measure solubility in DMSO/PBS mixtures .
  • Co-Solvency Strategies : Add β-cyclodextrin or surfactants to enhance aqueous solubility .
  • Machine Learning : Refine predictive models using datasets from structurally related benzamide derivatives .

What are the key considerations for designing in vivo studies to evaluate this compound’s efficacy and toxicity?

Basic Research Question

  • Dosing Regimen : Optimize based on pharmacokinetic parameters (t1/2, Cmax) from rodent studies .
  • Toxicological Endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
  • Formulation : Use saline or PEG-based vehicles to improve bioavailability .

How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Advanced Research Question

  • Analog Synthesis : Modify substituents (e.g., methoxy to trifluoromethyl groups) and assess bioactivity .
  • 3D-QSAR Models : Align compounds in a pharmacophore space to correlate structural features with activity .
  • High-Throughput Screening (HTS) : Test derivatives against target panels (e.g., kinase inhibitors) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。